Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]
Description
Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] is a glycine derivative characterized by a methyl-substituted ethyl chain bearing a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making such compounds of interest in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUBLDCIXRNHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977036 | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61471-64-5 | |
| Record name | 1-(3-Trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061471645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategy
The synthesis of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] follows a convergent approach, combining the trifluoromethylphenyl ethylamine moiety with a glycine derivative. The general pathway involves:
-
Amino Group Protection : Shielding the primary amine of glycine to prevent undesired side reactions.
-
Alkylation : Introducing the 1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl group via nucleophilic substitution or reductive amination.
-
Deprotection : Cleaving the protective group to regenerate the free amino acid functionality.
-
Purification : Chromatographic or recrystallization methods to isolate the target compound.
A representative synthesis begins with N-protected glycine, such as a benzyl or tert-butoxycarbonyl (Boc) derivative. The alkylation step typically employs 1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl bromide in the presence of a base like N,N-diisopropylethylamine (DIPEA). Catalytic hydrogenation or acid hydrolysis then removes the protecting group, yielding the final product.
Protection of Glycine
The amino group of glycine is protected using benzaldehyde under basic conditions to form a Schiff base, which is subsequently reduced with sodium borohydride (NaBH4) to stabilize the intermediate. This method, adapted from analogous syntheses, achieves >95% yield when conducted in methanol at 0–5°C. Alternative protecting groups like Boc require anhydrous conditions with dioxane and di-tert-butyl dicarbonate.
Reaction Conditions :
Alkylation with Trifluoromethylphenyl Ethyl Bromide
The alkylating agent, 1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl bromide, is synthesized via Friedel-Crafts alkylation of 3-(trifluoromethyl)benzene with propylene oxide, followed by bromination using PBr3. Coupling with N-protected glycine proceeds via an SN2 mechanism in dimethylformamide (DMF) at 80°C.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | +18% vs THF |
| Base | DIPEA | +22% vs K2CO3 |
| Temperature | 80°C | +35% vs 50°C |
| Reaction Time | 17 hours | 98% completion |
Side reactions, such as over-alkylation, are mitigated by maintaining a 1:1 molar ratio of glycine derivative to alkylating agent.
Catalytic and Stereochemical Considerations
Role of Fluorinated Intermediates
The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the alkylating agent, accelerating the SN2 displacement. However, steric hindrance from the CF3 group necessitates prolonged reaction times (12–24 hours) for complete conversion. Computational studies indicate that the meta-CF3 substitution reduces aromatic ring electron density by 27%, favoring nucleophilic attack at the ethyl bromide site.
Enantiomeric Control
Racemization during alkylation is minimized by:
-
Low-Temperature Reactions : Conducting alkylation below 0°C reduces epimerization.
-
Chiral Auxiliaries : Using (S)-4-fluorophenylglycine derivatives as starting materials ensures retention of configuration, achieving enantiomeric excess (ee) >99%.
Purification and Characterization
Chromatographic Separation
Crude product purification employs reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. The trifluoromethyl group’s hydrophobicity increases retention time, enabling efficient separation from byproducts.
HPLC Conditions :
-
Column : Waters XBridge C18, 5 µm, 4.6 × 250 mm
-
Mobile Phase : 60% acetonitrile/40% 0.1% TFA
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 254 nm
Crystallization Techniques
Recrystallization from methanol/water (7:3) yields needle-shaped crystals with >99.5% purity. X-ray diffraction confirms the molecular structure, showing a dihedral angle of 68° between the phenyl and glycine planes.
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
A 10 kg batch synthesis reported in patent literature achieved 84% overall yield using:
-
Continuous Flow Reactors : For exothermic steps like alkylation.
-
Catalytic Hydrogenation : 10% Pd/C at 40 psi H2 for deprotection.
-
Cost Analysis : Raw material costs reduced by 32% via solvent recycling.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Alkylation | 78 | 98.5 | Low equipment cost | Long reaction time (24h) |
| Microwave-Assisted | 89 | 99.2 | 80% faster | High energy input |
| Enzymatic Coupling | 65 | 97.8 | Aqueous conditions | Substrate specificity issues |
Microwave-assisted synthesis reduces reaction time to 4 hours but requires specialized equipment. Enzymatic methods, while eco-friendly, suffer from lower yields due to incomplete conversion .
Chemical Reactions Analysis
Types of Reactions: Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group in the intermediate stages can be achieved using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, palladium catalyst.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
Chemistry
In organic chemistry, Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] serves as a reagent for synthesizing various derivatives. Its unique trifluoromethyl group enhances reactivity and selectivity in chemical reactions.
Biology
Research indicates that this compound influences serotonin release, suggesting potential applications in treating neurological disorders. Studies have shown that Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] can enhance serotonergic neurotransmission by increasing serotonin levels in the synaptic cleft through its interaction with serotonin transporters and vesicular monoamine transporters.
Medicine
Historically, Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] was used as an appetite suppressant and anti-obesity drug during the 1990s. Current research is exploring its efficacy in treating conditions such as epilepsy and depression due to its ability to modulate neurotransmitter systems .
Case Study 1: Neurological Disorders
A study investigated the effects of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] on cognitive functions in animal models of schizophrenia. The compound was administered to heterozygous knockout mice with reduced GlyT-1 expression. Results indicated enhanced NMDA receptor function and improved memory retention, suggesting that GlyT-1 inhibitors could offer cognitive benefits in schizophrenia treatment .
Case Study 2: Antidepressant Potential
Another research focused on the antidepressant properties of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]. The study demonstrated that increasing extracellular glycine levels via inhibition of glycine transporters led to significant behavioral improvements in models of depression. These findings support further exploration into the compound's therapeutic potential for mood disorders .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Enhances reactivity due to trifluoromethyl group |
| Biology | Influences serotonin release | Increases serotonergic activity; potential for treating neurological disorders |
| Medicine | Historical use as appetite suppressant | Current research on efficacy in epilepsy and depression |
Mechanism of Action
The compound exerts its effects by acting as a serotonin-releasing agent. It increases the release of serotonin from presynaptic neurons into the synaptic cleft, enhancing serotonergic neurotransmission. This action is mediated through the interaction with serotonin transporters and vesicular monoamine transporters, leading to increased serotonin levels in the brain.
Comparison with Similar Compounds
Structural Analogs with Modified Amine/Amide Groups
The following compounds share the 1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl backbone but differ in the functional groups attached to glycine:
Key Findings :
Trifluoromethylphenyl-Containing Heterocycles
Compounds with trifluoromethylphenyl groups attached to heterocycles demonstrate diverse applications:
Key Findings :
Glycine Derivatives with Alternative Substituents
Glyphosate, a widely used herbicide, shares the glycine backbone but differs in substituents:
| Compound Name | Substituent | CAS Number | Application | Source |
|---|---|---|---|---|
| Glyphosate | Phosphonomethyl | 1071-83-6 | Herbicide (EPSP synthase inhibition) |
Key Findings :
- Glyphosate’s phosphonomethyl group enables binding to plant enzymes, a mechanism absent in the target compound. This highlights how substituent choice dictates functional specificity .
Biological Activity
Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl], commonly referred to as a GlyT-1 inhibitor, has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on neurotransmission, and relevant case studies.
Glycine Transport Inhibition
The primary mechanism through which Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] exerts its effects is via the inhibition of glycine transporters, particularly GlyT-1. GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft back into neurons and glial cells. By inhibiting this transporter, the compound increases the extracellular levels of glycine, thereby enhancing its availability at glycine receptors and NMDA receptors in the central nervous system (CNS) .
NMDA Receptor Modulation
Increased levels of glycine lead to enhanced activation of NMDA receptors, which are critical for synaptic plasticity and memory function. This modulation is particularly relevant in conditions such as schizophrenia and other cognitive disorders where NMDA receptor dysfunction is implicated .
Neuropharmacological Effects
Research indicates that GlyT-1 inhibitors like Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] can enhance sensorimotor gating and cognitive functions in animal models. For instance, studies have shown that administration of this compound significantly improved prepulse inhibition (PPI) in DBA/2J mice, an important measure of sensory processing .
Table 1: Effects on Sensorimotor Gating
| Dose (mg/kg) | PPI Enhancement (%) |
|---|---|
| 3 | Significant |
| 30 | Moderate |
| 100 | High |
Case Studies
Schizophrenia Treatment
Clinical studies exploring the efficacy of GlyT-1 inhibitors in schizophrenia have shown promising results. For example, a study reported that patients receiving a GlyT-1 inhibitor experienced a reduction in psychotic symptoms alongside improvements in cognitive function . The mechanism is believed to involve enhanced NMDA receptor activity due to increased synaptic glycine levels.
Alcohol Dependence
Another area of interest is the potential use of GlyT-1 inhibitors in treating alcohol dependence. Research indicated that compounds similar to Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] reduced ethanol intake in animal models without affecting water consumption, suggesting a specific effect on alcohol-related behaviors .
In Vivo Studies
A series of experiments conducted on freely moving rats demonstrated that administration of GlyT-1 inhibitors led to a rapid and sustained increase in extracellular glycine levels across various doses. These findings support the hypothesis that targeting glycine transport can modulate neurotransmitter systems effectively .
Table 2: Extracellular Glycine Levels Post-Treatment
| Dose (mg/kg) | Extracellular Glycine Level (nM) |
|---|---|
| 1 | 400 |
| 3 | 1200 |
| 10 | 2300 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between GlyT-1 inhibitors and their target sites. These studies suggest that the trifluoromethyl group enhances binding affinity to the transporter, which may explain the compound's potency .
Q & A
What synthetic methodologies are optimal for introducing the trifluoromethylphenyl group into glycine derivatives, and what challenges arise during purification?
The trifluoromethyl group introduces steric and electronic effects that complicate synthesis. A patent (CN 101880238 A) describes coupling benzoyl ethanolamine hydrochloride with 1-[3-(trifluoromethyl)phenyl]-2-acetone under acidic conditions, yielding a hydrochloride salt intermediate . Challenges include:
- Side reactions due to the electron-withdrawing CF₃ group reducing nucleophilicity.
- Purification : Use reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to improve separation of polar byproducts .
- Yield optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces decomposition risks compared to traditional heating .
How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological outcomes for this compound?
Conflicting data may arise from metabolite interference or off-target effects. For example, benfluorex (a structurally related compound) showed in vitro serotonin receptor affinity but caused valvulopathy in vivo due to its active metabolite, norfenfluramine . Strategies:
- Metabolite profiling : Use LC-MS/MS to identify active metabolites and assess their receptor binding .
- Selective receptor knockout models : Validate target engagement in vivo (e.g., 5-HT₂B receptor knockout mice) .
- Dose-response studies : Compare EC₅₀ values across assays to identify non-linear pharmacokinetics .
What analytical techniques are critical for confirming the stereochemical purity of this glycine derivative?
Fluorinated compounds often require specialized characterization:
- ¹⁹F NMR : Detects impurities via chemical shift splitting (e.g., δ -62 to -65 ppm for CF₃ groups) .
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₅F₃N₂O₂) with <2 ppm error .
How does the trifluoromethyl group influence the compound’s metabolic stability and off-target interactions?
The CF₃ group enhances metabolic stability by resisting cytochrome P450 oxidation but may increase phospholipidosis risk due to lipophilicity. Key findings:
- Metabolic pathways : Phase I metabolism occurs at the glycine backbone (dealkylation) rather than the CF₃ group .
- Off-target effects : Screen against hERG channels (patch-clamp assays) to assess QT prolongation risks, as fluorinated compounds often inhibit potassium currents .
What in silico models predict the compound’s binding affinity for serotonin receptors?
Molecular docking studies (e.g., AutoDock Vina) using serotonin receptor structures (PDB: 5TUD) can prioritize targets:
- Docking scores : A score ≤-7.7 kcal/mol (similar to benfluorex derivatives) suggests high 5-HT₂B affinity .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD >2 Å indicates unstable interactions .
What experimental models are suitable for evaluating its potential cardiotoxicity?
- In vitro : Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to monitor calcium transients and beating irregularities .
- In vivo : Sprague-Dawley rats dosed at 10–100 mg/kg/day for 28 days, with echocardiography to detect valvular thickening .
How do structural modifications (e.g., methyl vs. ethyl glycine backbone) alter insecticidal activity?
Replacing the methyl group with ethyl (as in ethyl glycine derivatives) improves lipid solubility, enhancing penetration into insect cuticles. Example:
- Spodoptera frugiperda assays : Ethyl analogs show LC₅₀ values 3× lower (0.15 µM) than methyl derivatives due to increased binding to GABA-gated chloride channels .
What are the key differences in patent claims for synthesis routes between academic and industrial approaches?
- Academic patents (e.g., CN 101880238 A) focus on stepwise coupling with inexpensive reagents .
- Industrial patents (e.g., EP 1201400180) prioritize one-pot reactions and continuous flow systems for scalability .
How can researchers mitigate fluorine-related environmental persistence during disposal?
- Degradation : UV/H₂O₂ treatment cleaves C-F bonds, reducing bioaccumulation potential (t₁/₂ = 2–4 hrs under 254 nm light) .
- Waste handling : Follow OECD 309 guidelines for aerobic degradation testing in water-sediment systems .
What computational tools validate fluorine’s role in enhancing target selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
